(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is an organic compound known for its unique structure and properties It is a member of the dihydrofuran family, characterized by a furan ring with a hexenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one typically involves the reaction of hexenyl derivatives with furan compounds under specific conditions. One common method is the catalytic hydrogenation of 5-(3-hexenyl)furan-2(3H)-one, which involves the use of a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hexenyl side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexenyl ketones, while reduction can produce hexyl derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism by which (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and membrane interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-5-(3-Hexenyl)furan-2(3H)-one
- (E)-5-(3-Hexenyl)tetrahydrofuran-2(3H)-one
- (E)-5-(3-Hexenyl)oxolan-2(3H)-one
Uniqueness
(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dihydrofuran ring and a hexenyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
97416-87-0 |
---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
5-[(E)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI-Schlüssel |
NKNGVPNCSFZRSM-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCC1CCC(=O)O1 |
Kanonische SMILES |
CCC=CCCC1CCC(=O)O1 |
Dichte |
0.979-0.986 (20°) |
Physikalische Beschreibung |
Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.